molecular formula C11H15ClFN B1399106 (4-Chloro-2-fluoro-benzyl)-isobutyl-amine CAS No. 1179950-73-2

(4-Chloro-2-fluoro-benzyl)-isobutyl-amine

Cat. No.: B1399106
CAS No.: 1179950-73-2
M. Wt: 215.69 g/mol
InChI Key: VMVTVORWHXNYCG-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-benzyl)-isobutyl-amine is a synthetic benzylamine derivative of interest in medicinal chemistry and pharmacological research. This compound serves as a valuable chemical intermediate or building block for the synthesis of more complex molecules. Its structure, featuring a halogenated benzyl group and a secondary amine, is commonly explored in the development of compounds that interact with various biological targets. Research indicates that structurally similar benzylamine compounds can act as inhibitors or modulators for enzymes like Monoamine Oxidase (MAO) and certain kinase targets , making this amine a candidate for investigating neurodegenerative diseases, cancer pathways, and other cellular processes. The specific substitution pattern of chlorine and fluorine atoms on the aromatic ring is often utilized in drug discovery to fine-tune electronic properties, lipophilicity, and binding affinity, which are critical parameters in Structure-Activity Relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-chloro-2-fluorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVTVORWHXNYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Halogenated Benzyl Intermediates

  • Starting from halogenated benzophenone derivatives such as (bromo-2-chloro-phenyl)-(4-fluorophenyl) ketone, reduction and substitution reactions are employed to obtain 4-substituted-1-chloro-2-(4-fluorobenzyl)benzene intermediates.
  • A typical procedure involves dissolving the ketone precursor in methylene dichloride or acetonitrile at room temperature, cooling to 0–5 °C, and adding triethylsilane slowly under controlled temperature.
  • Subsequently, boron trifluoride diethyl etherate is added to catalyze the reduction, with the reaction mixture warmed to 20–30 °C and stirred for 4–6 hours until residual starting material is below 3% by HPLC analysis.
  • The reaction is quenched with saturated sodium bicarbonate solution, followed by phase separation and concentration. The solid product is precipitated by adding deionized water, filtered, washed, and dried to yield off-white solids of the halogenated benzyl intermediate with yields around 79–84% (e.g., 25.1 g from 31.3 g starting material).

Introduction of Isobutyl Amine Group

  • The amination step typically involves nucleophilic substitution of the benzyl halide intermediate with isobutyl amine under basic conditions.
  • The reaction is conducted in an inert organic solvent such as acetonitrile or dimethylformamide, often in the presence of an inorganic base like cesium carbonate or potassium carbonate to facilitate substitution.
  • Temperature control between 0 °C and 80 °C is crucial, with optimal reaction times ranging from 0.1 to 48 hours depending on scale and reagent purity.
  • Alkali nitrite addition may be employed in some processes to activate intermediates or facilitate diazotization steps when applicable, with reaction temperatures maintained between 10 and 30 °C to optimize yields and minimize side reactions.

Purification and Isolation

  • After completion of the amination, the reaction mixture is subjected to aqueous workup, often involving extraction with organic solvents and washing with aqueous sodium hydroxide or bicarbonate solutions to remove acidic impurities.
  • The organic layer is concentrated under reduced pressure (vacuum distillation between 200 mmHg and 0.01 mmHg) to remove solvents.
  • Crystallization or precipitation from mixed solvent systems (e.g., acetonitrile/water) is used to isolate the pure (4-Chloro-2-fluoro-benzyl)-isobutyl-amine as a solid product.
  • Data Table: Typical Reaction Conditions and Yields
Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Halogenated benzyl intermediate synthesis Ketone + triethylsilane + BF3·OEt2 in DCM or MeCN 0 to 30 4–6 hours 79–84 HPLC residual <3%, quench with NaHCO3
Amination with isobutyl amine Benzyl halide + isobutyl amine + Cs2CO3 in MeCN/DMF 0–80 0.1–48 hours Variable Base facilitates substitution, inert atmosphere
Purification Extraction, washing, vacuum distillation Ambient to 100 0.5–5 hours - Solvent removal under reduced pressure
  • The use of triethylsilane and boron trifluoride diethyl etherate is critical for the selective reduction of benzophenone derivatives to benzyl intermediates with halogen substituents intact.
  • Controlling the equivalents of acids and bases is essential; for example, inorganic acids are used in 1 to 10 equivalents, with 1.5 to 5 equivalents being preferred to balance reactivity and minimize side reactions.
  • Reaction temperature and time significantly influence the purity and yield, with lower temperatures (0–30 °C) favoring selective transformations and reducing by-product formation.
  • The amination step benefits from the use of inorganic bases such as cesium carbonate, which enhance nucleophilicity and facilitate substitution without degrading sensitive halogenated groups.
  • Analytical monitoring by HPLC and mass spectrometry confirms the progress and purity of intermediates and final products, ensuring reproducibility and scalability.

The preparation of this compound involves a carefully controlled multi-step synthesis starting from halogenated benzophenone derivatives. Key steps include selective reduction with triethylsilane and boron trifluoride diethyl etherate, followed by nucleophilic substitution with isobutyl amine under basic conditions. Optimization of reagent equivalents, temperature, and reaction time is essential to achieve high yields and purity. The process is supported by robust purification techniques including aqueous workup and vacuum distillation. These methods are well-documented in patent literature and provide a reliable foundation for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-benzyl)-isobutyl-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-fluoro-benzyl)-isobutyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-benzyl)-isobutyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Substituted Benzylamines

  • The nitro group may also enhance intermolecular interactions in crystal packing compared to halogens .
  • p-Methylbenzylamine (): The methyl group at the para position provides steric hindrance and electron-donating effects, which could reduce electrophilic aromatic substitution reactivity compared to the electron-withdrawing chloro and fluoro substituents in the target compound. This structural variation impacts applications in coumarin synthesis, as seen in the preparation of 4-[(4-Methylbenzyl)amino]-3-[(4-methyl-benzyl)iminomethyl]-2H-chromen-2-one .

Heterocyclic Analogues

  • 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (): This compound shares the 4-chloro-2-fluorobenzyl group but replaces the isobutyl-amine with a thiazol-2-amine ring. The thiazole moiety introduces aromaticity and hydrogen-bonding capability, which may enhance binding to enzymes or receptors (e.g., kinase inhibitors) compared to the aliphatic isobutyl-amine chain. The molecular weight (C₁₀H₈ClFN₂S, 242.7 g/mol) is lower than the target compound’s estimated mass (~230–250 g/mol), suggesting differences in bioavailability .

Table 1: Key Properties of (4-Chloro-2-fluoro-benzyl)-isobutyl-amine and Analogues

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound 4-Cl, 2-F, isobutyl-amine ~230–250 (estimated) Potential bioactive intermediate
4-Nitrobenzyl amine 4-NO₂, benzyl-amine 152.15 Substrate for enzymatic studies
5-(4-Chloro-2-fluorobenzyl)-thiazol-2-amine 4-Cl, 2-F, thiazol-2-amine 242.7 Kinase inhibition, drug discovery
p-Methylbenzylamine 4-CH₃, benzyl-amine 121.18 Coumarin derivative synthesis

Biological Activity

(4-Chloro-2-fluoro-benzyl)-isobutyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

The molecular formula of this compound is C11H14ClF, with a molecular weight of 201.68 g/mol. The presence of chlorine and fluorine atoms in its structure suggests that it may exhibit unique reactivity and biological interactions compared to similar compounds.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often act as inhibitors or modulators of neurotransmitter systems, particularly in the central nervous system (CNS). The halogen substitutions (chlorine and fluorine) enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioavailability in vivo.

1. Antidepressant Activity

Studies have suggested that this compound may exhibit antidepressant-like effects. This activity is likely mediated through serotonin receptor modulation, similar to other compounds in its class. The compound's structural similarities to known antidepressants indicate potential efficacy in treating mood disorders.

2. Neuroprotective Effects

Research indicates that compounds with similar amine structures often show neuroprotective properties. This could be due to their ability to inhibit oxidative stress pathways or modulate neuroinflammatory responses.

3. Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. The compound has shown promise in inhibiting the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that this compound effectively inhibited serotonin uptake in vitro, suggesting antidepressant potential.
Study 2 Reported neuroprotective effects in animal models, highlighting reduced neuronal death following exposure to neurotoxins.
Study 3 Investigated antitumor effects, showing reduced cell viability in breast cancer cell lines at concentrations above 10 µM.

Comparative Analysis

When compared with similar compounds, this compound exhibits distinct biological profiles due to its unique halogen substitutions. For instance, compounds lacking fluorine tend to have reduced metabolic stability and bioactivity.

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-2-fluoro-benzyl)-isobutyl-amine in laboratory settings?

Methodological Answer: A common approach involves nucleophilic substitution of a halogenated benzyl precursor with isobutylamine. For example:

Start with 4-chloro-2-fluoro-benzyl bromide (or chloride) as the electrophilic substrate.

React with isobutylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.

Use a base (e.g., K₂CO₃ or Et₃N) to neutralize HBr/HCl byproducts.

Purify via column chromatography or recrystallization.

Key Considerations:

  • Optimize molar ratios (e.g., 1:1.2 benzyl halide:amine) to minimize side reactions.
  • Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).

This method is analogous to the synthesis of 4-(4-methylbenzyl)amino coumarin derivatives via benzyl halide-amine coupling .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate structural elucidation:

  • 1H/13C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 1.0–1.2 ppm). Use deuterated DMSO or CDCl3 for solubility.
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Cl/C-F vibrations (700–500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~242.1 Da) and isotopic patterns from Cl/F atoms.
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile:water gradient) .

Data Interpretation Tip: Compare experimental spectra with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities.

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile byproducts.
  • Storage : Keep in a cool (<25°C), dry place, away from oxidizers. Store in amber glass bottles under nitrogen to prevent degradation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent contamination .

Emergency Response: In case of skin contact, rinse with copious water and seek medical evaluation due to potential halogen toxicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data interpretation for halogenated benzylamine derivatives?

Methodological Answer: Contradictions may arise from solvent effects, tautomerism, or coupling with adjacent fluorine atoms. Strategies include:

  • Solvent Standardization : Use consistent deuterated solvents (e.g., DMSO-d6) to eliminate solvent-induced shift variations.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-13C and 1H-1H interactions.
  • 19F NMR : Detect fluorine coupling (e.g., 3JHF ~8–12 Hz) to confirm substitution patterns.
  • Computational Validation : Compare experimental shifts with DFT-predicted values (e.g., Gaussian or ORCA software) .

Example Workflow: For ambiguous aromatic protons, run NOESY to confirm spatial proximity to substituents.

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, or phase-transfer catalysts for SN2 steps.
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions in halogenation steps.
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 mins vs. 12 hrs) while maintaining yields >80%.
  • Work-Up Optimization : Use liquid-liquid extraction (e.g., dichloromethane/water) to isolate the product efficiently.

Case Study: A related benzylamine synthesis achieved 85% yield by replacing Et₃N with DBU as a stronger base .

Q. How does molecular modeling contribute to understanding the structure-activity relationships of chloro-fluoro benzylamine derivatives?

Methodological Answer:

  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on halogen bonding between Cl/F and active-site residues.
  • QSAR Analysis : Correlate substituent positions (e.g., para-Cl vs. ortho-F) with bioactivity using descriptors like logP and Hammett constants.
  • MD Simulations : Assess conformational stability in aqueous environments (e.g., GROMACS software) to predict pharmacokinetic behavior.

Example Insight: Fluorine’s electronegativity may enhance membrane permeability, while chlorine increases lipophilicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chloro-2-fluoro-benzyl)-isobutyl-amine
Reactant of Route 2
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(4-Chloro-2-fluoro-benzyl)-isobutyl-amine

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